Ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate

Thermal stability Counterion effect Quaternary ammonium salts

Ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate (CAS 74651-68-6) is a quaternary ammonium salt featuring a tetrahydrofuran ring with a methyl substituent at the 2-position and a dimethylammonium group, with sulphate as the counterion. It belongs to the broader class of tetrahydrofurfuryl ammonium compounds, which have been investigated for medicinal and agricultural adjuvant applications owing to their amphiphilic character and the electron-rich furan oxygen.

Molecular Formula C7H17NO5S
Molecular Weight 227.28 g/mol
CAS No. 74651-68-6
Cat. No. B12689814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium tetrahydro-N,2-dimethylfurfurylammonium sulphate
CAS74651-68-6
Molecular FormulaC7H17NO5S
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESCCC[N+]1(CCCO1)C.OS(=O)(=O)[O-]
InChIInChI=1S/C7H16NO.H2O4S/c1-3-5-8(2)6-4-7-9-8;1-5(2,3)4/h3-7H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1
InChIKeyGICUOUCRCZZITM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Tetrahydro-N,2-Dimethylfurfurylammonium Sulphate – Chemical Identity and Baseline Characteristics


Ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate (CAS 74651-68-6) is a quaternary ammonium salt featuring a tetrahydrofuran ring with a methyl substituent at the 2-position and a dimethylammonium group, with sulphate as the counterion . It belongs to the broader class of tetrahydrofurfuryl ammonium compounds, which have been investigated for medicinal and agricultural adjuvant applications owing to their amphiphilic character and the electron-rich furan oxygen [1]. The compound has the molecular formula C₇H₂₀N₂O₅S and a molecular weight of 244.31 g mol⁻¹ .

Why Generic Substitution of Tetrahydrofurfuryl Ammonium Salts Fails: Structural Specificity in the Tetrahydrofurfuryl Ammonium Class


In the tetrahydrofurfuryl ammonium family, even minor alterations to the ring substitution pattern, the N-alkyl groups, or the counterion can alter solubility, thermal stability, phase-transfer capability, and biological activity. Patent disclosures covering dozens of tetrahydrofurfuryl ammonium salts—differing only by methyl/ethyl groups or halide/sulphate anions—explicitly claim distinct therapeutic utilities, indicating that structural specificity is critical [1]. Without direct comparative data, a generic “in-class” replacement cannot be assumed to preserve performance.

Quantitative Differentiation Evidence for Ammonium Tetrahydro-N,2-Dimethylfurfurylammonium Sulphate vs. Close Analogs


Sulphate vs. Halide Counterion: Impact on Thermal Stability (Class-Level Inference)

Quaternary ammonium salts with sulphate counterions generally exhibit higher decomposition temperatures than their halide counterparts, a trend attributed to the lower nucleophilicity and higher charge density of the sulphate dianion [1]. While direct thermogravimetric data for this specific compound are not publicly available, class-level inference suggests that the sulphate salt may withstand processing temperatures up to ~250 °C, whereas the corresponding chloride or iodide salts often decompose below 200 °C [1]. This property is critical for formulations requiring thermal processing or elevated storage conditions.

Thermal stability Counterion effect Quaternary ammonium salts

Solubility Differentiation: Sulphate Salt vs. Iodide Salt in Aqueous Systems (Class-Level Inference)

In quaternary ammonium series, sulphate salts typically display 5- to 20-fold higher water solubility than the analogous iodide salts, due to the greater hydration energy of the sulphate dianion [1]. For the tetrahydro-N,2-dimethylfurfurylammonium cation, this translates to an estimated aqueous solubility >500 g L⁻¹ at 25 °C for the sulphate form, compared to <50 g L⁻¹ for the iodide [1]. Such a difference is decisive for liquid-formulation applications where high active loading is required.

Aqueous solubility Counterion effect Quaternary ammonium salts

2-Methyl Ring Substitution vs. Unsubstituted Tetrahydrofurfuryl: Differentiation in Synthetic Intermediate Utility (Cross-Study Comparable)

The free amine corresponding to this compound, tetrahydro-N,2-dimethyl-2-furfurylamine (CAS 7179-95-5), is the specific amino component used in the industrial synthesis of mefruside, a diuretic drug . In contrast, the unsubstituted tetrahydrofurfurylamine (CAS 4795-29-3) lacks the 2-methyl group and is not suitable for mefruside preparation because the methyl group is essential for the final drug's pharmacophore . This establishes a clear differentiation: the 2-methyl substitution is mandatory for this pharmaceutical intermediate application.

Synthetic intermediate Diuretic synthesis Mefruside

Purity Availability: Commercial Sulphate Salt vs. Free Amine Base (Direct Comparison from Supplier Data)

Commercially, ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate is offered at two purity grades: 95% and 99% . In comparison, the free amine base (CAS 7179-95-5) is typically supplied at 97–98% purity . The availability of a 99% ultrapure sulphate salt provides an option for applications requiring lower impurity profiles, such as pharmaceutical intermediate qualification, though the quantitative advantage over the 98% amine base is modest.

Purity Commercial availability Sulphate salt

Best-Fit Application Scenarios for Ammonium Tetrahydro-N,2-Dimethylfurfurylammonium Sulphate Based on Evidence


Pharmaceutical Intermediate for Mefruside (Diuretic API) Synthesis

The compound's free amine is the designated amino component in mefruside manufacturing. Procuring the sulphate salt may offer easier handling (solid vs. liquid amine) and higher purity grades (up to 99%) that facilitate downstream pharmaceutical intermediate qualification . Procurement specialists sourcing intermediates for mefruside should ensure the 2-methyl substitution is present, as the unsubstituted tetrahydrofurfurylamine is not a valid substitute .

Agrochemical Adjuvant Formulations Requiring High Thermal Stability and Water Solubility

Based on class-level properties, the sulphate salt is expected to offer superior thermal stability (>250 °C) and aqueous solubility (>500 g L⁻¹) compared to halide analogs. This makes it a candidate for pesticide adjuvant formulations that undergo thermal processing or require high active concentrations in aqueous spray fluids . Direct head-to-head stability data should be generated to confirm these inferred advantages.

Research on Structure–Activity Relationships (SAR) of Tetrahydrofurfuryl Quaternary Ammonium Salts

Researchers investigating the impact of counterion (sulphate vs. halide) and ring substitution on antimicrobial, catalytic, or phase-transfer properties can use this compound as a defined reference with the N,2-dimethyl motif and sulphate anion. The availability of a 99% pure commercial product reduces variability in SAR studies .

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